molecular formula C15H14N4O2 B1456453 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine CAS No. 1137671-57-8

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Cat. No. B1456453
M. Wt: 282.3 g/mol
InChI Key: RENGNJUAFMBRDX-UHFFFAOYSA-N
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Description

“4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A series of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and characterized by elemental analyses, (1)H NMR, (13)C NMR and mass spectral studies .


Molecular Structure Analysis

The molecular structure of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various techniques. For instance, the yield of the reaction can be determined . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be determined using various techniques. For instance, the melting point can be determined . The IR spectrum can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

  • Crystal Structure and Theoretical Analysis :

    • Kumara et al. (2017) conducted a study on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of similar oxadiazole derivatives. They found that these compounds exhibit intermolecular hydrogen bonds and their molecular Hirshfeld surface analysis reveals significant insights into the nature of intermolecular contacts (Kumara et al., 2017).
  • Electroluminescence in Organic Light-Emitting Diodes (OLEDs) :

    • Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in light-emitting diodes. They observed that these materials significantly improve the efficiency of OLEDs (Wang et al., 2001).
  • Luminescence Properties :

    • Yang et al. (2010) studied the excited-state luminescence of multi-(5-phenyl-1,3,4-oxadiazo-2-yl)benzenes. They found a wide spectral range of oxadiazole exciplex emissions, suggesting applications in high-efficiency lighting and electroluminescent devices (Yang et al., 2010).
  • Electrochromic and Optoelectronic Characteristics :

    • Constantin et al. (2019) developed novel six-membered polyimides with an emphasis on the effect of structural variation on their optoelectronic characteristics, including electrochromic performances in devices (Constantin et al., 2019).
  • Liquid Crystalline Properties and Fluorescence :

    • Acierno et al. (2002) and Han et al. (2010) explored the synthesis, mesomorphic behavior, and photoluminescent properties of low molecular mass compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, finding applications in liquid crystalline polymeric systems (Acierno et al., 2002); (Han et al., 2010).
  • Synthesis and Characterization for Electroluminescent Device Applications :

    • Zhang et al. (2007) reported on the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, suggesting their function as electron-transporting materials in LEDs (Zhang et al., 2007).
  • Antioxidant Activity :

    • Mallesha et al. (2014) screened similar oxadiazole derivatives for their antioxidant activity, identifying compounds with significant radical scavenging abilities (Mallesha et al., 2014).
  • Antibacterial Activity :

    • Rai et al. (2009) and Kapadiya et al. (2020) synthesized and evaluated the antibacterial activity of oxadiazole derivatives, finding some compounds to exhibit significant antibacterial properties (Rai et al., 2009); (Kapadiya et al., 2020).

Future Directions

The future directions for the research on “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” could include further exploration of its biological activities and potential applications. For instance, the antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

properties

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGNJUAFMBRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Synthesis routes and methods

Procedure details

A solution of 4-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-2-nitrophenylamine (1.0 g, 3.21 mmol) in 80 mL of EtOH/THF (1:1) was hydrogenated over PtO2 (100 mg) at one atm for 2-4 h. The catalyst was filtered through Celite and washed with EtOH and THF. The solvent was removed under reduced pressure to give the title compound as a yellow solid. MS: m/z 283 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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